1-Bromo-2-chloro-4-propoxybenzene
Overview
Description
1-Bromo-2-chloro-4-propoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and propoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-propoxybenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of propoxybenzene derivatives. The synthesis typically starts with the preparation of 2-chloro-4-propoxybenzene, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-chloro-4-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-propoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophiles .
Molecular Targets and Pathways:
Electrophilic Aromatic Substitution: The compound targets nucleophilic sites on other molecules, facilitating the substitution of halogen atoms.
Oxidation and Reduction Pathways: It participates in redox reactions, altering its oxidation state and forming new products.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-propoxybenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-2-chlorobenzene: Lacks the propoxy group, making it less versatile in certain synthetic applications.
1-Bromo-4-chlorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: The presence of the propoxy group in this compound provides unique reactivity and properties, making it valuable in specific synthetic and industrial applications .
Biological Activity
1-Bromo-2-chloro-4-propoxybenzene (CAS No. 1353776-75-6) is an organic compound that has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzene ring with a bromine atom at the first position, a chlorine atom at the second position, and a propoxy group at the fourth position. Its molecular formula is C10H10BrClO, and it has a molecular weight of approximately 249.55 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step processes, often using halogenation reactions to introduce bromine and chlorine atoms onto the benzene ring. Continuous flow reactors are sometimes employed in industrial settings to enhance efficiency and yield during synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell membranes or metabolic pathways.
Anticancer Potential
There is growing interest in the anticancer potential of halogenated compounds. Some studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Toxicological Considerations
While exploring its biological activity, it is crucial to consider the toxicological profile of this compound. Compounds with halogen substituents can exhibit toxicity at various levels, impacting human health and the environment. Studies have indicated potential endocrine-disrupting effects at low concentrations, which may lead to adverse reproductive outcomes .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-Bromo-2-fluoro-4-propoxybenzene | Contains fluorine instead of chlorine | Different reactivity; potential antimicrobial properties |
1-Bromo-4-chloro-2-propoxybenzene | Chlorine at a different position | May exhibit different biological activities |
4-Bromo-2-chloroaniline | Amino group instead of propoxy | Used in dye synthesis; distinct reactivity |
Case Studies
Several case studies have highlighted the biological activity of halogenated compounds similar to this compound:
- Antimicrobial Activity : A study demonstrated that halogenated phenols exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antiseptics.
- Cancer Cell Studies : Research involving various halogenated compounds indicated that they could induce cell cycle arrest in cancer cell lines, leading to decreased viability and increased apoptosis rates .
- Toxicological Assessments : A retrospective study on workers exposed to various halogenated compounds found correlations between exposure levels and increased incidences of certain cancers, emphasizing the need for careful evaluation of such compounds' safety profiles .
Properties
IUPAC Name |
1-bromo-2-chloro-4-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPBOFZYTVIDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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